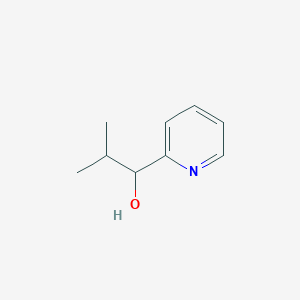

![molecular formula C15H18N4O2S B2626767 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2097930-65-7](/img/structure/B2626767.png)

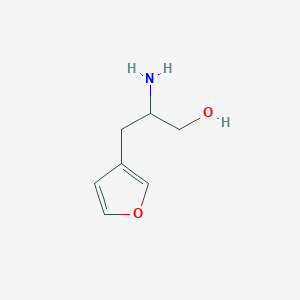

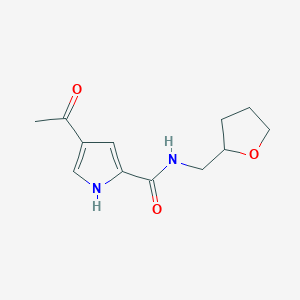

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, commonly known as DMPT, is a synthetic compound that has gained popularity in the field of animal nutrition. It is a feed attractant that is added to animal feed to enhance the palatability of the feed and to promote growth. The compound is synthesized using a multi-step process, and its mechanism of action is not fully understood.

Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Chemistry

The compound 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its derivatives demonstrate significant versatility in synthetic chemistry. The studies show that these compounds are pivotal intermediates or reactants in synthesizing various heterocyclic compounds. For instance:

Synthesis of Thieno[3,2-d]pyrimidines and Thieno[3,4-b]pyridines : The derivatives of the compound were used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. This involved reactions in formic acid, xylene, and ethanol or ethylene glycol, indicating a broad reactivity profile and utility in synthesizing complex heterocyclic structures (El-Meligie et al., 2020).

Catalysis in Suzuki Reactions : Derivatives of this compound were used to develop bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in Suzuki reactions in aqueous media, illustrating the compound's potential in facilitating complex organic reactions (Bumagin et al., 2019).

Synthesis of Antimicrobial Compounds : The compound's derivatives were involved in the synthesis of new pyridothienopyrimidines and pyridothienotriazines with reported antimicrobial activities. This indicates the potential of these derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Investigation of Reaction Mechanisms : Studies also investigated the reaction of derivatives of the compound with iso(and isothio)cyanates under microwave irradiation. The investigation aimed at understanding the synthesis of thieno[2,3-d]pyrimidines, highlighting the compound's role in exploring reaction mechanisms and pathways (Davoodnia et al., 2009).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : The compound's derivatives were used in synthesizing pyrano[2,3-d]pyrimidine derivatives, further emphasizing its importance in creating biologically active heterocyclic compounds (Shehab & El-Shwiniy, 2018).

Eigenschaften

IUPAC Name |

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-8-13(17-11(2)16-10)21-12-5-6-19(9-12)15(20)18-14-4-3-7-22-14/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXQISYGIOSIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methyl]propanamide](/img/structure/B2626684.png)

![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)